7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional methoxyphenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives, aldehydes, and other reagents to form the triazole and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of interest in pharmacology. It may exhibit activity against certain diseases or conditions, making it a target for therapeutic research.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-ET-6-(4-Methoxyphenyl)-7H-(1,2,4)triazolo(3,4-B)(1,3,4)thiadiazine
- 5-(4-Methoxyphenyl)-7H-(1,2,4)triazolo(3,4-B)(1,3,4)thiadiazine
Uniqueness
Compared to similar compounds, 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of multiple methoxy groups
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H22N4O3/c1-25-14-6-4-5-13(9-14)17-11-18(24-20(23-17)21-12-22-24)16-8-7-15(26-2)10-19(16)27-3/h4-10,12,17-18H,11H2,1-3H3,(H,21,22,23) |
InChI Key |
WFOZIKRMKDOMNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(NC3=NC=NN23)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.